molecular formula C16H11ClN4O2 B2585285 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 882223-70-3

3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2585285
CAS No.: 882223-70-3
M. Wt: 326.74
InChI Key: LLAPRRPSFLUVNA-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a dicyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic substitution of the pyrazole ring with a chlorophenyl group, often using a chlorinated aromatic compound and a catalyst.

    Addition of the dicyanoethenyl group: This can be done through a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde or ketone in the presence of a base to form the dicyanoethenyl group.

    Formation of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the propanoic acid moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the dicyanoethenyl group or the chlorophenyl group, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the pyrazole ring, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild to moderate temperatures.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or propanoic acid moiety.

    Reduction: Reduced derivatives of the dicyanoethenyl group or chlorophenyl group.

    Substitution: Substituted derivatives at the chlorophenyl group or pyrazole ring.

Scientific Research Applications

3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can interact with active sites of enzymes, while the chlorophenyl and dicyanoethenyl groups can enhance binding affinity and specificity. The propanoic acid moiety can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)propanoic acid: This compound lacks the pyrazole and dicyanoethenyl groups, making it less complex and potentially less active in certain applications.

    4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazole: This compound lacks the chlorophenyl and propanoic acid groups, which may affect its binding affinity and solubility.

    4-chlorophenylpyrazole: This compound lacks the dicyanoethenyl and propanoic acid groups, making it less versatile in terms of chemical reactivity and applications.

Uniqueness

3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to its combination of a pyrazole ring, chlorophenyl group, dicyanoethenyl group, and propanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2/c17-14-3-1-12(2-4-14)16-13(7-11(8-18)9-19)10-21(20-16)6-5-15(22)23/h1-4,7,10H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAPRRPSFLUVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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